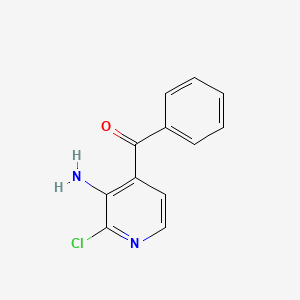

3-Amino-4-benzoyl-2-chloropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-amino-2-chloropyridin-4-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O/c13-12-10(14)9(6-7-15-12)11(16)8-4-2-1-3-5-8/h1-7H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPSCEEZYOQADQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C(=NC=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60441096 | |

| Record name | 3-AMINO-4-BENZOYL-2-CHLOROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60441096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342899-36-9 | |

| Record name | 3-AMINO-4-BENZOYL-2-CHLOROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60441096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Amino-4-benzoyl-2-chloropyridine

Abstract

3-Amino-4-benzoyl-2-chloropyridine is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Its unique arrangement of an amino group, a benzoyl group, and a chloro substituent on a pyridine core creates a landscape of distinct reactive sites. This guide provides an in-depth analysis of its core chemical properties, predicted reactivity, and synthetic utility. We will explore the electronic effects of each substituent, propose plausible synthetic routes, and detail key transformations such as nucleophilic aromatic substitution (SNAr), and reactions involving the amino and benzoyl moieties. This document serves as a technical resource for researchers, scientists, and drug development professionals aiming to leverage this versatile intermediate in their synthetic endeavors.

Introduction and Structural Analysis

This compound, with the molecular formula C₁₂H₉ClN₂O[1], is a multifaceted pyridine derivative. While comprehensive literature on this specific molecule is sparse, its chemical behavior can be expertly predicted by dissecting its constituent functional groups and their electronic interplay. The pyridine ring, being an electron-deficient heterocycle, provides the foundational reactivity. This is further modulated by three key substituents:

-

2-Chloro Group: As a halogen, it is an inductively electron-withdrawing group and an excellent leaving group, particularly for nucleophilic aromatic substitution (SNAr) reactions. Its position at C2 is activated by the ring nitrogen.

-

3-Amino Group: This group is a strong electron-donating group via resonance, which can influence the regioselectivity of further reactions. However, its nucleophilicity is tempered by the adjacent electron-withdrawing chloro group and the pyridine ring itself[2].

-

4-Benzoyl Group: This ketone is a powerful electron-withdrawing group through both resonance and induction. It significantly activates the pyridine ring for nucleophilic attack, especially at the C2 and C6 positions, and provides an additional site for chemical modification.

These features combine to make this compound a valuable intermediate, primed for selective chemical transformations.

Physicochemical and Spectroscopic Properties

A summary of the core physicochemical properties is presented below. Spectroscopic data are predicted based on the analysis of structurally similar compounds and fundamental principles of spectroscopy.

Table 1: Physicochemical Properties

| Property | Value | Source/Rationale |

| Molecular Formula | C₁₂H₉ClN₂O | [1] |

| Molecular Weight | 232.67 g/mol | [1] |

| Appearance | Predicted to be a solid (e.g., crystalline powder) | Based on similar substituted pyridines[3] |

| Melting Point | Not experimentally determined in available literature. | Similar compounds like 3-Amino-4-chloropyridine melt at 58-63 °C. The larger benzoyl group would likely increase this value. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and DMSO. | Based on general properties of aminopyridines and benzoylpyridines[3][4]. |

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Predicted Chemical Shifts / Absorption Bands | Rationale |

| ¹H NMR | δ ~8.0-8.2 ppm (d, 1H, H6); δ ~7.4-7.8 ppm (m, 5H, Benzoyl-H); δ ~7.2-7.4 ppm (d, 1H, H5); δ ~5.0-6.0 ppm (br s, 2H, -NH₂) | The H6 proton is deshielded by the adjacent ring nitrogen. Benzoyl protons will appear in the aromatic region. The H5 proton is upfield relative to H6. The amino protons will be a broad singlet. |

| ¹³C NMR | δ ~190-195 ppm (C=O); δ ~155-160 ppm (C2); δ ~145-150 ppm (C6); δ ~125-140 ppm (Aromatic C); δ ~115-120 ppm (C5) | The ketone carbonyl is significantly downfield. Carbons attached to heteroatoms (Cl, N) will also be downfield. |

| IR (cm⁻¹) | 3450-3300 (N-H stretch, 2 bands); 3100-3000 (Aromatic C-H stretch); 1660-1680 (C=O stretch, ketone); 1600-1550 (C=C/C=N stretch); ~700-800 (C-Cl stretch) | Characteristic stretches for the primary amine, ketone, aromatic rings, and chloro-substituent are expected. |

| Mass Spec (EI) | m/z 232/234 (M⁺/M⁺+2, ~3:1 ratio); 197 (M-Cl)⁺; 128 (M-Benzoyl)⁺; 105 (Benzoyl)⁺ | The molecular ion peak should show the characteristic isotopic pattern for a single chlorine atom. Common fragmentation patterns would involve loss of the chloro and benzoyl groups. |

Synthesis and Manufacturing

While a specific, optimized synthesis for this compound is not widely published, a plausible retrosynthetic analysis points to several potential routes. A common strategy for constructing such substituted pyridines involves building the ring from acyclic precursors or functionalizing a pre-existing pyridine ring.

Proposed Synthetic Pathway

A logical approach would involve the synthesis of a 3-amino-2-chloropyridine derivative, followed by acylation at the C4 position. The synthesis of the key intermediate, 3-amino-2-chloro-4-methylpyridine, is well-documented and can serve as a model[5][6][7][8][9]. A Friedel-Crafts acylation or a related metal-catalyzed cross-coupling reaction could then introduce the benzoyl group.

Caption: Proposed retrosynthetic analysis and a plausible forward synthesis pathway.

Chemical Reactivity and Synthetic Utility

The molecule's reactivity is dictated by its three primary functional sites.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The C2 position is highly activated towards SNAr due to the electron-withdrawing effects of the ring nitrogen and the 4-benzoyl group[10][11]. The chloro group is an excellent leaving group, making this position the most probable site for nucleophilic attack. This reaction is a powerful tool for introducing a wide variety of functional groups.

-

Mechanism: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate, which then expels the chloride ion to restore aromaticity[11][12].

-

Scope: A broad range of nucleophiles, including amines, alkoxides, and thiolates, can displace the chloride. Reactions with amines are particularly common for generating substituted aminopyridines, which are valuable motifs in pharmaceuticals[10][12]. While fluoropyridines are often more reactive than chloropyridines in SNAr, chloropyridines are widely used and effective, especially when activated by electron-withdrawing groups[13][14].

Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).

Exemplary Protocol: Amination at C2

-

Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in a suitable high-boiling polar aprotic solvent (e.g., NMP, DMSO, or DMF).

-

Reagents: Add the desired amine nucleophile (1.1 - 2.0 eq) and a non-nucleophilic base (e.g., K₂CO₃ or DIPEA, 2.0 eq) to the solution.

-

Reaction: Heat the mixture to 80-150 °C. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

-

Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Reactions of the 3-Amino Group

The amino group at the C3 position is a nucleophilic center, though its reactivity is somewhat diminished by the adjacent electron-withdrawing chloro group and the overall electron-deficient nature of the pyridine ring[2]. Nevertheless, it can undergo several standard transformations.

-

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base will form the corresponding amide.

-

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) will yield sulfonamides, a common functional group in medicinal chemistry[15].

-

Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures would form a diazonium salt. This intermediate can be subsequently converted into a variety of other functional groups (e.g., -OH, -F, -CN) via Sandmeyer-type reactions.

Reactions of the 4-Benzoyl Group

The benzoyl group offers a third handle for chemical modification[3].

-

Reduction: The ketone can be selectively reduced to a secondary alcohol (a benzylic alcohol) using reducing agents like sodium borohydride (NaBH₄). More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could potentially also reduce the pyridine ring, so conditions must be chosen carefully.

-

Condensation Reactions: The carbonyl group can react with primary amines or their derivatives (e.g., hydroxylamine, hydrazine) to form imines, oximes, or hydrazones, respectively. These derivatives are often highly crystalline and can be useful for characterization or as bioactive molecules themselves[16].

Safety and Handling

While a specific MSDS for this compound is not available, precautions should be based on its constituent functional groups.

-

Toxicity: Chlorinated aminopyridines are often classified as toxic if swallowed, inhaled, or in contact with skin[4]. Compounds like 3-aminopyridine are known to be toxic[17].

-

Irritation: It is likely to be a skin, eye, and respiratory irritant[4][18].

-

Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust.

Conclusion

This compound is a synthetically versatile molecule with three distinct points for chemical elaboration. The high reactivity of the C2-chloro group towards nucleophilic aromatic substitution provides a reliable and powerful method for introducing molecular diversity. Concurrently, the 3-amino and 4-benzoyl groups offer orthogonal reaction sites for further functionalization. This strategic combination of reactive centers makes it an attractive building block for constructing complex molecular architectures, particularly in the synthesis of novel pharmaceutical agents and functional materials. A thorough understanding of the electronic interplay between its functional groups is paramount for designing selective and high-yielding synthetic transformations.

References

-

Bunnelle, E. A. (2013). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Synlett, 24(10), 1213-1216. Available at: [Link]

-

YouTube. (2019). Nucleophilic Aromatic Substitutions. Available at: [Link]

-

PubMed. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metab Dispos, 37(9), 1797-800. Available at: [Link]

-

PubChem - NIH. 4-Benzoylpyridine | C12H9NO | CID 26731. Available at: [Link]

-

ACS Publications. (2023). One-Pot Three-Component Reaction for the Synthesis of 3-Sulfonyl-2-aminopyridines. Organic Letters. Available at: [Link]

-

Journal of the American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Available at: [Link]

-

PMC - NIH. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 3-Aminopyridine: A Comprehensive Overview. Available at: [Link]

-

PubChem - NIH. 2-Benzoylpyridine | C12H9NO | CID 7038. Available at: [Link]

-

ResearchGate. Synthesis of 3-Aminopyridine. Available at: [Link]

-

Wikipedia. 3-Aminopyridine. Available at: [Link]

-

The Good Scents Company. 2-benzoyl pyridine phenyl-2-pyridinylmethanone. Available at: [Link]

-

北京欣恒研科技有限公司. This compound. Available at: [Link]

- Google Patents. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.

- Google Patents. US20020052507A1 - Process for making 3-amino-2-chloro-4-methylpyridine.

- Google Patents. EP1064265B1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.

-

NIST WebBook. 3-Amino-2-chloropyridine. Available at: [Link]

-

Chembest. 3-Amino-2-chloropyridine-4-carboxylic acid. Available at: [Link]

-

Arkivoc. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Available at: [Link]

- Google Patents. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.

-

ResearchGate. The reaction of 4-chloropyridine with some amines. Available at: [Link]

Sources

- 1. This compound - CAS:342899-36-9 - 北京欣恒研科技有限公司 [konoscience.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. guidechem.com [guidechem.com]

- 4. 4-Amino-2-chloropyridine: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 5. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

- 6. US20020052507A1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

- 7. The synthesis method of 3-Amino-2-chloro-4-methylpyridine_Chemicalbook [chemicalbook.com]

- 8. EP1064265B1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 9. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 11. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. 2-benzoyl pyridine, 91-02-1 [thegoodscentscompany.com]

- 17. 3-Aminopyridine - Wikipedia [en.wikipedia.org]

- 18. 2-Benzoylpyridine | C12H9NO | CID 7038 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (3-amino-2-chloropyridin-4-yl)(phenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the heterocyclic compound (3-amino-2-chloropyridin-4-yl)(phenyl)methanone. This molecule, belonging to the aminopyridine class, is a valuable building block in medicinal chemistry and drug discovery. The guide details its IUPAC nomenclature, chemical structure, and key physicochemical properties. A proposed synthetic route is outlined, drawing upon established methodologies for structurally related compounds. Furthermore, this document explores the potential pharmacological relevance of this compound, particularly as an intermediate in the synthesis of kinase inhibitors and other therapeutic agents. Safety and handling precautions are also addressed, providing a complete resource for laboratory professionals.

Introduction

Substituted pyridine derivatives are fundamental scaffolds in the development of novel therapeutic agents due to their versatile chemical reactivity and ability to interact with a wide range of biological targets. Among these, the aminopyridine moiety is of particular interest, serving as a key pharmacophore in numerous approved drugs and clinical candidates. The strategic placement of amino, chloro, and benzoyl groups on the pyridine ring, as seen in (3-amino-2-chloropyridin-4-yl)(phenyl)methanone, creates a molecule with multiple reactive sites, making it a highly valuable intermediate for the synthesis of complex molecular architectures. This guide aims to provide a detailed technical resource for researchers working with or considering the use of this compound in their drug discovery and development programs.

Chemical Identity and Structure

The precise chemical identity and structure of a compound are foundational to its scientific application. This section provides the definitive nomenclature and structural representation of the topic compound.

IUPAC Name

The formal IUPAC name for the compound is (3-amino-2-chloropyridin-4-yl)(phenyl)methanone .[1][2][3]

Chemical Structure

The two-dimensional structure of (3-amino-2-chloropyridin-4-yl)(phenyl)methanone is depicted below. This structure has been confirmed through various chemical databases.

Caption: 2D Structure of (3-amino-2-chloropyridin-4-yl)(phenyl)methanone.

Molecular Formula and Weight

The molecular formula of the compound is C₁₂H₉ClN₂O , and its corresponding molecular weight is approximately 232.67 g/mol .[3]

CAS Registry Number

The unique identifier for this compound is CAS Registry Number 342899-36-9 .[1][2][3]

Physicochemical Properties

A summary of the key physicochemical properties of (3-amino-2-chloropyridin-4-yl)(phenyl)methanone is provided in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₂H₉ClN₂O | [3] |

| Molecular Weight | 232.67 g/mol | [3] |

| Appearance | Expected to be a solid | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Expected to be soluble in organic solvents | N/A |

Proposed Synthesis

The proposed synthesis would likely involve a multi-step process, starting from readily available precursors and culminating in the final product. The key steps would likely be:

-

Formation of a substituted pyridine ring: This is often achieved through a condensation reaction.

-

Chlorination of the pyridine ring: This step introduces the chlorine atom at the 2-position.

-

Introduction of the amino group: This is typically achieved through nitration followed by reduction, or through other amination methods.

-

Introduction of the benzoyl group: This could be accomplished via a Friedel-Crafts acylation or a related reaction.

A plausible synthetic pathway is illustrated in the diagram below. It is important to note that the specific reagents and reaction conditions would require experimental optimization.

Caption: Proposed synthetic workflow for (3-amino-2-chloropyridin-4-yl)(phenyl)methanone.

Spectroscopic Characterization

The definitive identification and purity assessment of a synthesized compound rely on a combination of spectroscopic techniques. While experimental spectra for (3-amino-2-chloropyridin-4-yl)(phenyl)methanone are not widely published, this section outlines the expected spectroscopic features based on its chemical structure and data from analogous compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine and phenyl rings, as well as a broad signal for the amino protons. The chemical shifts and coupling constants of the pyridine protons will be influenced by the positions of the amino, chloro, and benzoyl substituents.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Distinct signals are expected for the carbons of the pyridine and phenyl rings, as well as the carbonyl carbon of the benzoyl group. The chemical shifts of the pyridine carbons will be indicative of the electronic effects of the substituents.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:

-

N-H stretching vibrations for the amino group, typically in the range of 3300-3500 cm⁻¹.

-

C=O stretching vibration for the benzoyl carbonyl group, expected around 1650-1700 cm⁻¹.

-

C-Cl stretching vibration , typically observed in the fingerprint region.

-

Aromatic C-H and C=C stretching vibrations .

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of (3-amino-2-chloropyridin-4-yl)(phenyl)methanone. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom. Fragmentation patterns can provide further structural information.

Applications in Drug Development

The aminopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in a multitude of biologically active compounds. The unique combination of functional groups in (3-amino-2-chloropyridin-4-yl)(phenyl)methanone makes it a versatile intermediate for the synthesis of a diverse range of potential therapeutic agents.

Intermediate for Kinase Inhibitors

A significant application of aminopyridine derivatives is in the development of kinase inhibitors. The amino group can serve as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. The chloro and benzoyl groups provide vectors for further chemical modification to enhance potency, selectivity, and pharmacokinetic properties.

Scaffold for Novel Heterocyclic Compounds

The reactive sites on (3-amino-2-chloropyridin-4-yl)(phenyl)methanone allow for its use in the construction of more complex heterocyclic systems. The amino and chloro groups can participate in cyclization reactions to form fused ring systems, which are often explored in the search for novel drug candidates.

Building Block for Structure-Activity Relationship (SAR) Studies

This compound can serve as a valuable starting material for the systematic exploration of structure-activity relationships. By modifying the amino, chloro, and benzoyl groups, researchers can probe the chemical space around the aminopyridine core to identify key structural features required for a desired biological activity.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for (3-amino-2-chloropyridin-4-yl)(phenyl)methanone is not widely available, general precautions for handling substituted aminopyridines should be followed. These compounds are often irritants and may be harmful if inhaled, ingested, or absorbed through the skin.

Recommended Handling Practices:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid generating dust.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place.

In case of exposure, seek immediate medical attention and consult the available safety data for structurally related compounds.

Conclusion

(3-Amino-2-chloropyridin-4-yl)(phenyl)methanone is a strategically functionalized heterocyclic compound with significant potential as a building block in drug discovery and development. Its chemical structure offers multiple avenues for synthetic elaboration, making it a valuable tool for medicinal chemists. While further research is needed to fully elucidate its pharmacological profile and to develop optimized synthetic protocols, this technical guide provides a solid foundation for researchers interested in utilizing this compound in their scientific endeavors.

References

-

(3-amino-2-chloropyridin-4-yl)(phenyl)methanone. PubChem. [Link]

-

(3-Amino-2-Chloropyridin-4-Yl)(Phenyl)Methanone. LabNovo. [Link]

- Process for making 3-amino-2-chloro-4-methylpyridine.

- Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate.

-

(3-amino-2-chloropyridin-4-yl)(phenyl)methanone. AdooQ BioScience. [Link]

Sources

An In-depth Technical Guide to 3-Amino-4-benzoyl-2-chloropyridine (CAS 342899-36-9)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral data, and safety protocols for 3-Amino-4-benzoyl-2-chloropyridine, a substituted pyridine derivative of interest in medicinal and synthetic chemistry.

Chemical Identity and Physicochemical Properties

Systematic Name: (3-Amino-2-chloropyridin-4-yl)(phenyl)methanone

This compound is a multifaceted molecule featuring a pyridine core substituted with an amino group, a chlorine atom, and a benzoyl moiety. This unique combination of functional groups makes it a valuable intermediate for the synthesis of more complex heterocyclic systems and a potential scaffold for drug discovery programs.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 342899-36-9 | [1] |

| Molecular Formula | C₁₂H₉ClN₂O | [1] |

| Molecular Weight | 232.67 g/mol | [1] |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Solubility | No data available | |

| Appearance | No data available |

Synthesis and Elucidation

The precise, experimentally verified synthesis of this compound has not been detailed in the available literature. However, its structure suggests a plausible synthetic strategy rooted in established pyridine chemistry. The synthesis would likely involve the construction of the substituted pyridine ring followed by the introduction of the benzoyl group.

Hypothetical Synthetic Pathway:

A potential synthetic route could involve the multi-step transformation of a simpler pyridine derivative. The introduction of the amino and chloro substituents can be achieved through various well-established methods in pyridine chemistry, such as nucleophilic aromatic substitution and reduction of a nitro group. The benzoyl group could be introduced via a Friedel-Crafts acylation or a related cross-coupling reaction.

Caption: A conceptual workflow for the synthesis of this compound.

Experimental Protocol for Structural Elucidation:

Given the absence of published spectral data for this compound, the following standard analytical techniques would be essential for its characterization upon synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would provide information on the number and connectivity of protons in the molecule, including the aromatic protons on both the pyridine and phenyl rings, as well as the amine protons.

-

¹³C NMR: Would reveal the number of unique carbon environments, confirming the presence of the carbonyl carbon and the carbon atoms of the two aromatic rings.

Infrared (IR) Spectroscopy:

-

Characteristic peaks would be expected for the N-H stretching of the primary amine, the C=O stretching of the ketone, and the C-Cl stretching, as well as aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS):

-

Would determine the accurate molecular weight of the compound and provide fragmentation patterns that could further confirm its structure.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is available, which should be consulted for detailed safety information[2]. General safety precautions for handling related chloro- and amino-substituted pyridines should be strictly followed.

General Handling Precautions:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[3][4].

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes[4].

-

Wash hands thoroughly after handling.

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention[4].

-

In case of skin contact: Wash off with soap and water. Remove contaminated clothing[4].

-

If inhaled: Move to fresh air. If breathing is difficult, give oxygen[4].

-

If swallowed: Do not induce vomiting. Seek immediate medical attention[4].

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place[4].

Potential Applications and Biological Activity

While no specific biological activity has been reported for this compound itself, the structural motifs present in the molecule are found in compounds with a wide range of biological activities. Substituted aminopyridines are known to be important pharmacophores. For instance, various aminopyridine derivatives have shown potential as kinase inhibitors and are being investigated for their applications in oncology. The presence of the benzoyl group also opens up possibilities for interactions with various biological targets.

The unique substitution pattern of this compound makes it a promising starting material for the synthesis of novel heterocyclic compounds with potential therapeutic applications. Further research is warranted to explore the biological activity profile of this compound and its derivatives.

Conclusion

This compound is a chemical compound with potential for further exploration in synthetic and medicinal chemistry. While detailed experimental data on its physicochemical properties and synthesis are currently limited, this guide provides a foundational understanding based on its chemical structure and data from related compounds. As with any chemical, proper safety precautions are paramount when handling this compound. The information presented here is intended to serve as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis.

References

Sources

Spectroscopic Characterization of 3-Amino-4-benzoyl-2-chloropyridine: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of the novel heterocyclic compound, 3-Amino-4-benzoyl-2-chloropyridine (CAS No. 342899-36-9; Molecular Formula: C₁₂H₉ClN₂O; Molecular Weight: 232.67 g/mol )[1]. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural and electronic characteristics is paramount. This document outlines the theoretical and expected spectroscopic data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Due to the current unavailability of published experimental spectra for this specific compound, this guide leverages data from structurally related analogs and foundational spectroscopic principles to provide a robust predictive analysis. Detailed protocols for the acquisition of high-quality spectroscopic data are also presented to aid researchers in the experimental characterization of this compound.

Introduction: The Structural Significance of this compound

This compound is a multifaceted pyridine derivative featuring a unique substitution pattern that suggests potential applications as a scaffold in drug discovery and as a building block in organic synthesis. The presence of an amino group, a benzoyl moiety, and a chloro substituent on the pyridine ring creates a molecule with a rich electronic landscape and multiple sites for chemical modification.

The precise characterization of such a molecule is the bedrock of its scientific exploration. Spectroscopic techniques provide a non-destructive window into the molecular architecture, offering insights into connectivity, functional groups, and overall structure. This guide serves as a foundational resource for researchers, providing a detailed roadmap for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical data for structural confirmation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to reveal the number of unique proton environments, their chemical shifts (δ), splitting patterns (multiplicity), and integration values. The predicted chemical shifts are influenced by the electron-withdrawing and -donating effects of the substituents on the pyridine and benzene rings.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |

| Pyridine H-5 | 7.8 - 8.2 | Doublet (d) | 1H | Deshielded by the adjacent nitrogen and the benzoyl group. |

| Pyridine H-6 | 6.8 - 7.2 | Doublet (d) | 1H | Shielded relative to H-5. |

| Amino (-NH₂) | 5.0 - 6.0 | Broad Singlet (br s) | 2H | Exchangeable protons, chemical shift can vary with solvent and concentration. |

| Benzoyl (ortho) | 7.6 - 7.9 | Multiplet (m) | 2H | Deshielded due to proximity to the carbonyl group. |

| Benzoyl (meta) | 7.4 - 7.6 | Multiplet (m) | 2H | Typical aromatic region. |

| Benzoyl (para) | 7.5 - 7.7 | Multiplet (m) | 1H | Typical aromatic region. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will indicate the number of unique carbon environments. The chemical shifts will be influenced by the hybridization and the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| Pyridine C-2 | 150 - 155 | Attached to chlorine and nitrogen, significant deshielding. |

| Pyridine C-3 | 140 - 145 | Attached to the amino group. |

| Pyridine C-4 | 130 - 135 | Attached to the benzoyl group. |

| Pyridine C-5 | 125 - 130 | Aromatic CH. |

| Pyridine C-6 | 115 - 120 | Aromatic CH. |

| Benzoyl C=O | 190 - 195 | Carbonyl carbon, highly deshielded. |

| Benzoyl C (ipso) | 135 - 140 | Attached to the pyridine ring. |

| Benzoyl C (ortho) | 128 - 132 | Aromatic CH. |

| Benzoyl C (meta) | 127 - 130 | Aromatic CH. |

| Benzoyl C (para) | 130 - 135 | Aromatic CH. |

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Step-by-Step Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with amino groups to better resolve the -NH₂ protons.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral dispersion.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Diagram 1: Workflow for NMR Spectroscopic Analysis

Caption: A logical workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show distinct absorption bands corresponding to the N-H, C=O, C=C, C=N, and C-Cl bonds.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| N-H (Amino) | 3450 - 3300 | Symmetric & Asymmetric Stretching | Medium |

| C-H (Aromatic) | 3100 - 3000 | Stretching | Medium |

| C=O (Benzoyl) | 1680 - 1660 | Stretching | Strong |

| C=C & C=N (Aromatic Rings) | 1600 - 1450 | Stretching | Medium-Strong |

| N-H (Amino) | 1650 - 1580 | Bending | Medium |

| C-Cl | 800 - 600 | Stretching | Medium-Strong |

Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for acquiring IR spectra of solid samples.

Step-by-Step Methodology:

-

Sample Preparation:

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is usually collected over a range of 4000 to 400 cm⁻¹.

-

Diagram 2: Workflow for ATR-IR Spectroscopy

Caption: A streamlined workflow for ATR-IR analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can further aid in structural elucidation.

Predicted Mass Spectrum

Electron Ionization (EI) is a common technique that will likely be used for this compound. The mass spectrum is expected to show a molecular ion peak (M⁺) and several fragment ions.

-

Molecular Ion Peak (M⁺): The molecular weight of this compound is 232.67. Due to the presence of chlorine, the molecular ion will appear as two peaks: M⁺ at m/z 232 and M+2⁺ at m/z 234, with an approximate intensity ratio of 3:1, which is characteristic of a single chlorine atom.

-

Key Fragmentations:

-

Loss of Cl: [M - Cl]⁺ at m/z 197.

-

Loss of the benzoyl group: [M - C₇H₅O]⁺.

-

Cleavage of the benzoyl group to give a benzoyl cation: [C₇H₅O]⁺ at m/z 105.

-

Experimental Protocol for MS Data Acquisition

Step-by-Step Methodology:

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, either via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

-

Ionization:

-

Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

-

Mass Analysis:

-

Scan a mass range that encompasses the expected molecular weight (e.g., m/z 50-300).

-

Diagram 3: Workflow for EI-Mass Spectrometry

Caption: A fundamental workflow for EI-MS analysis.

Conclusion

While experimental spectroscopic data for this compound is not yet publicly available, this technical guide provides a robust, theory-grounded framework for its characterization. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer a comprehensive starting point for researchers working with this compound. The unique combination of functional groups in this compound makes it a promising candidate for further investigation, and the spectroscopic techniques outlined herein are essential for confirming its structure and exploring its chemical properties.

References

- (this compound, CAS: 342899-36-9). Beijing Xinheng Research Technology Co., Ltd.

Sources

An In-Depth Technical Guide to the Solubility and Stability Profile of 3-Amino-4-benzoyl-2-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-benzoyl-2-chloropyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its multifaceted structure, featuring an aminopyridine core, a benzoyl moiety, and a chloro substituent, presents a unique combination of physicochemical properties that are critical to its behavior in biological and pharmaceutical systems. Understanding the solubility and stability of this molecule is paramount for its effective development as a potential therapeutic agent.

This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound. In the absence of extensive published experimental data for this specific molecule, this document serves as a predictive guide and a detailed methodological resource. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to determine these crucial parameters. The principles and procedures outlined herein are grounded in established analytical chemistry and pharmaceutical science, adhering to international regulatory standards.

Section 1: Predicted Physicochemical Properties and Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The structure of this compound suggests a complex solubility profile.

Structural Considerations for Solubility

The overall solubility of this compound is governed by the interplay of its constituent functional groups:

-

Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, contributing to solubility in polar protic solvents.[1] The aromatic nature of the ring suggests some solubility in organic solvents.[1]

-

Amino Group: The primary amino group can act as both a hydrogen bond donor and acceptor, enhancing solubility in polar solvents, particularly water.

-

Benzoyl Group: The bulky, non-polar benzoyl group is expected to decrease aqueous solubility and increase solubility in organic solvents.

-

Chloro Group: The chloro substituent is electron-withdrawing and adds to the lipophilicity of the molecule, likely reducing aqueous solubility.

Based on these features, it is predicted that this compound will exhibit low to moderate solubility in aqueous media and higher solubility in polar aprotic and non-polar organic solvents. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[2]

Experimental Determination of Thermodynamic Solubility

To quantitatively assess the solubility, the shake-flask method is the gold standard for determining thermodynamic solubility.[3][4] This method involves agitating an excess of the solid compound in a solvent for a sufficient period to reach equilibrium, followed by quantification of the dissolved solute in the supernatant.

-

Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a different solvent of interest (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, methanol, ethanol, acetonitrile, dichloromethane).

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[5]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the settling of undissolved solid. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant from each vial.

-

Filtration (Optional but Recommended): Filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Prepare a calibration curve with known concentrations of the compound to ensure accurate quantification.

-

Data Reporting: Express the solubility as mg/mL or µg/mL.

Predicted Solubility Data Table (Template)

| Solvent | Temperature (°C) | Predicted Solubility | Experimental Solubility (mg/mL) |

| Water | 25 | Low | |

| Phosphate Buffer (pH 7.4) | 37 | Low to Moderate | |

| 0.1 N HCl | 37 | Moderate to High | |

| Methanol | 25 | High | |

| Ethanol | 25 | High | |

| Acetonitrile | 25 | Moderate | |

| Dichloromethane | 25 | High |

Section 2: Stability Profile and Degradation Pathway Analysis

The chemical stability of a drug substance is a critical quality attribute that can impact its safety and efficacy. Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of the molecule.[6] These studies are mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[7]

Predicted Chemical Liabilities

The structure of this compound suggests several potential degradation pathways:

-

Hydrolysis: The 2-chloro substituent on the pyridine ring is susceptible to nucleophilic substitution by water, particularly under acidic or basic conditions, which could lead to the formation of the corresponding 2-hydroxypyridine derivative.[8][9]

-

Oxidation: The primary amino group is a potential site for oxidation, which can lead to the formation of nitroso or nitro derivatives, or other colored degradation products.[10][11][12] The pyridine ring itself can also be susceptible to oxidation under harsh conditions.

-

Photodegradation: Aromatic systems and compounds with heteroatoms can be susceptible to degradation upon exposure to light.[13]

Forced Degradation Studies

Forced degradation studies should be conducted according to ICH guideline Q1A(R2).[14] The goal is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are detectable without completely destroying the molecule.[6]

-

Sample Preparation: Prepare solutions of this compound in an appropriate solvent (e.g., a mixture of water and an organic co-solvent like acetonitrile or methanol to ensure solubility).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the sample solution with 0.1 N HCl at an elevated temperature (e.g., 60-80 °C).

-

Basic Hydrolysis: Treat the sample solution with 0.1 N NaOH at room temperature or a slightly elevated temperature.

-

Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80-100 °C).

-

Photodegradation: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[15][16] A control sample should be protected from light.

-

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the degradation process.

-

Analysis: Analyze the samples using a stability-indicating HPLC method that is capable of separating the parent compound from its degradation products. Mass spectrometry (LC-MS) should be used to identify the structures of the major degradation products.

-

Data Reporting: Report the percentage of degradation of the parent compound and the formation of major degradation products at each time point.

Forced Degradation Data Summary Table (Template)

| Stress Condition | Time (hours) | % Degradation of Parent Compound | Major Degradation Products (and % Area) |

| 0.1 N HCl, 80 °C | 0 | 0 | - |

| 2 | |||

| 8 | |||

| 24 | |||

| 0.1 N NaOH, 60 °C | 0 | 0 | - |

| 2 | |||

| 8 | |||

| 24 | |||

| 3% H₂O₂, RT | 0 | 0 | - |

| 2 | |||

| 8 | |||

| 24 | |||

| Heat (80 °C, solid) | 24 | ||

| Heat (80 °C, solution) | 24 | ||

| Light (ICH Q1B) | - |

Visualizations

Experimental Workflow for Forced Degradation

Caption: Workflow for forced degradation studies.

Hypothetical Degradation Pathways

Caption: Predicted major degradation pathways.

Conclusion

This technical guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. By combining predictive analysis based on chemical structure with detailed, industry-standard experimental protocols, researchers can efficiently and accurately characterize these critical physicochemical properties. The data generated from these studies will be invaluable for guiding formulation development, ensuring analytical method validity, and supporting regulatory submissions, ultimately accelerating the journey of this promising compound from the laboratory to the clinic.

References

-

Predicting solubility of organic compounds. (2018). ResearchGate. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. [Link]

-

Solubility of Organic Compounds. (n.d.). Chemistry Steps. [Link]

-

ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021). atlas-mts.com. [Link]

-

Predict solubility of organic compounds? (2018). ResearchGate. [Link]

-

STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH. [Link]

-

Stability of pyridine derivatives. (2020). Chemistry Stack Exchange. [Link]

-

Solubility of Organic Compounds. (2023). YouTube. [Link]

-

Oxidation of Aminopyridines to Nitropyridines1. (n.d.). Journal of the American Chemical Society. [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ICH. [Link]

-

Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. (n.d.). ResearchGate. [Link]

-

Pyridine. (n.d.). Wikipedia. [Link]

-

Physics-Based Solubility Prediction for Organic Molecules. (n.d.). Chemical Reviews. [Link]

-

Q1A(R2) Guideline. (n.d.). ICH. [Link]

-

Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). EMA. [Link]

-

2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (n.d.). PMC - NIH. [Link]

-

Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. (n.d.). NIH. [Link]

-

Oxidation of Aminopyridines to Nitropyridines1. (n.d.). Journal of the American Chemical Society. [Link]

-

Q1B Photostability Testing of New Drug Substances and Products March 1996. (2018). FDA. [Link]

-

The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. (n.d.). ResearchGate. [Link]

-

ICH Q1 Guideline on stability testing of drug substances and drug products_Step 2b. (2025). EMA. [Link]

-

(PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. (2024). ResearchGate. [Link]

-

Chloropyridine: Common isomorphs, synthesis, reactions and applications. (n.d.). Chempanda. [Link]

-

A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (2021). International Journal of Pharmaceutical Sciences and Research. [Link]

-

An experiment to illustrate nucleophilic aromatic substitution and tautomerism. (n.d.). Journal of Chemical Education. [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018). Regulations.gov. [Link]

-

ICH GUIDELINES: STRESS DEGRADATION STUDY. (n.d.). IJCRT.org. [Link]

-

2-Chloropyridine. (n.d.). Wikipedia. [Link]

-

ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998). EMA. [Link]

-

Preparation of Pyridines, Part 7: By Amination and Hydroxylation. (2022). YouTube. [Link]

-

Synthesis of Nitroarenes by Oxidation of Aryl Amines. (n.d.). MDPI. [Link]

-

Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. (n.d.). BioAssay Systems. [Link]

-

Pyridine Synthesis: Cliff Notes. (2004). Baran Lab. [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. enamine.net [enamine.net]

- 5. bioassaysys.com [bioassaysys.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. ijcrt.org [ijcrt.org]

- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. database.ich.org [database.ich.org]

- 14. database.ich.org [database.ich.org]

- 15. ema.europa.eu [ema.europa.eu]

- 16. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]

Synthesis of Novel Heterocyclic Scaffolds from 3-Amino-4-benzoyl-2-chloropyridine

An In-depth Technical Guide:

Abstract

3-Amino-4-benzoyl-2-chloropyridine is a highly functionalized and versatile starting material for the synthesis of a diverse array of novel heterocyclic compounds. Its strategic arrangement of a nucleophilic amino group, an electrophilic benzoyl carbonyl, and a displaceable chloro substituent provides a unique platform for constructing fused polycyclic systems of significant interest in medicinal chemistry and materials science. This technical guide elucidates the core synthetic strategies for transforming this precursor into complex heterocycles, with a focus on pyridothienopyrimidines and pyrido[3,2-e][1][2][3]triazolo[1,5-c]pyrimidines. We provide detailed, field-proven experimental protocols, mechanistic insights, and visual workflows to empower researchers in drug development and synthetic chemistry.

Core Concepts: Reactivity and Synthetic Strategy

The synthetic utility of this compound is rooted in the distinct reactivity of its three primary functional groups. A successful synthetic design hinges on selectively engaging these sites to achieve the desired annulation.

-

The Amino Group (C3-NH₂): As a potent nucleophile, this group is the primary initiator for most cyclization reactions. It readily attacks electrophilic centers, such as those in orthoformates, isothiocyanates, and α-haloketones.

-

The Benzoyl Group (C4-COPh): The carbonyl carbon is electrophilic, but its reactivity is often unlocked through initial reactions at the adjacent amino group. The ortho-relationship between the amino and benzoyl groups is critical for cyclocondensation reactions that form a new six-membered ring.

-

The Chloro Group (C2-Cl): This halogen serves as a leaving group in nucleophilic aromatic substitution (SNAr) reactions and is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling further functionalization of the pyridine core before or after heterocycle formation.[4]

The interplay between the amino and benzoyl groups is particularly powerful, enabling a cascade of reactions where an initial condensation at the amino group is followed by an intramolecular cyclization involving the benzoyl moiety to build fused pyrimidine rings.

Pathway I: Synthesis of Fused Pyrimidine Heterocycles

The construction of a pyrimidine ring fused to the pyridine core is a common and highly effective strategy. This is typically achieved by treating the starting material with reagents that can provide one or more carbon atoms to form the new ring in concert with the C3-amino group and the C4-benzoyl group.

Synthesis of Pyrido[3,2-d]pyrimidin-4(3H)-one Derivatives

A foundational transformation involves the reaction with one-carbon synthons to build the pyrimidinone core. The use of triethyl orthoformate, for instance, leads to an intermediate that cyclizes upon heating.

Caption: Workflow for Pyrido[3,2-d]pyrimidin-4(3H)-one Synthesis.

This reaction proceeds via the formation of an ethoxymethyleneamino intermediate, which then undergoes a thermal intramolecular cyclization with the loss of ethanol to furnish the fused pyrimidinone ring system.[3]

-

To a solution of this compound (1.0 eq) in acetic anhydride (10 vol), add triethyl orthoformate (3.0 eq).

-

Heat the reaction mixture to reflux (approx. 120-130 °C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Pour the reaction mixture slowly into ice-cold water with vigorous stirring to precipitate the product.

-

Filter the solid precipitate, wash thoroughly with water, and then with a small amount of cold ethanol.

-

Dry the product under vacuum to yield the target compound.

Synthesis of Pyrido[3,2-d]pyrimidine-4(3H)-thione Derivatives

To introduce a thione functional group, which is a valuable handle for further synthetic transformations, carbon disulfide or phenylisothiocyanate can be employed.

Caption: Workflow for Pyridothienopyrimidine-4(3H)-thione Synthesis.

The reaction with carbon disulfide in the presence of a base like pyridine first forms a dithiocarbamate salt. Subsequent intramolecular cyclization and elimination yield the desired thione.[1] Using an isothiocyanate similarly generates a thiourea intermediate that cyclizes to the corresponding N-substituted thione.[1]

Pathway II: Synthesis of Pyrido[3,2-e][1][2][3]triazolo[1,5-c]pyrimidines

For the synthesis of fused triazole systems, a common and effective method involves the reaction of the aminopyridine precursor with hydrazides. This builds upon the pyrimidine ring formation and introduces the triazole moiety in a subsequent or one-pot reaction. A highly efficient route involves the conversion of the aminopyridine to an iminoether, followed by condensation with an aroylhydrazide.[5]

This pathway is particularly valuable as pyrido[3,2-e][1][2][3]triazolo[1,5-c]pyrimidine derivatives have shown potent and selective antagonist activity at adenosine A3 receptors, making them attractive scaffolds for drug discovery.[5]

Experimental Protocol: Two-Step Synthesis of 2-Aryl-8-benzoyl-5-chloropyrido[3,2-e][1][2][3]triazolo[1,5-c]pyrimidines

Step 1: Formation of the Iminoether Intermediate

-

Suspend this compound (1.0 eq) in triethyl orthoformate (15 vol).

-

Add a catalytic amount of concentrated sulfuric acid (0.1 eq).

-

Heat the mixture at reflux for 12-18 hours.

-

Cool the reaction and evaporate the solvent under reduced pressure. The crude iminoether is often used directly in the next step without further purification.

Step 2: Cyclocondensation with Aroylhydrazides

-

Dissolve the crude iminoether from Step 1 in glacial acetic acid (10 vol).

-

Add the desired aroylhydrazide (e.g., benzoylhydrazide) (1.1 eq).

-

Heat the mixture to reflux for 8-12 hours, monitoring by TLC.

-

After cooling, pour the reaction mixture into a beaker of ice water and neutralize with a saturated solution of sodium bicarbonate.

-

Collect the resulting precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/DMF) to afford the pure product.

Data Summary

The following table summarizes representative transformations of this compound into novel heterocyclic systems. Yields are indicative and may vary based on specific substrate and reaction optimization.

| Starting Material | Reagent(s) | Product Heterocycle | Typical Yield (%) | Reference |

| This compound | Triethyl Orthoformate | Pyrido[3,2-d]pyrimidin-4(3H)-one derivative | 75-85 | [3] |

| This compound | Carbon Disulfide, Pyridine | Pyrido[3,2-d]pyrimidine-4(3H)-thione derivative | 60-70 | [1] |

| This compound | 1. Triethyl Orthoformate2. Aroylhydrazide | Pyrido[3,2-e][1][2][3]triazolo[1,5-c]pyrimidine derivative | 55-75 (2 steps) | [5] |

Conclusion and Future Outlook

This compound stands out as a privileged starting material for constructing complex, nitrogen-rich fused heterocycles. The synthetic pathways detailed in this guide, particularly those leading to fused pyrimidines and triazolopyrimidines, offer robust and reproducible methods for generating molecular diversity. The products of these reactions serve as valuable scaffolds for screening in drug discovery programs, particularly in the areas of kinase inhibition and receptor modulation.[6][7] Future work will likely focus on leveraging the C2-chloro position for post-cyclization functionalization via cross-coupling reactions, further expanding the chemical space accessible from this versatile precursor.

References

-

ResearchGate. Synthesis of different pyridothienopyrimidines. Available from: [Link].

-

Request PDF. Cascade Transformations of 3-Amino-2-benzoylthieno[2,3-b]pyridines. Available from: [Link].

-

NIH. Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines,[1][2][3]triazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-[1][2][3]triazine Derivatives. Available from: [Link].

-

ResearchGate. Synthesis of Some New Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-Ones and Pyrido[3′,2′: 4,5]thieno[2,3-e]-1,2,4-triazolo[1,5-c]pyrimidines. Available from: [Link].

-

PubMed. Synthesis of Novel pyrido[3,2-e][1][2][3]triazolo[1,5-c]pyrimidine Derivatives: Potent and Selective Adenosine A3 Receptor Antagonists. Available from: [Link].

- Google Patents. Process for making 3-amino-2-chloro-4-methylpyridine.

-

ResearchGate. Synthesis of New Thiopyridines, Thienopyridines, Pyridothienopyrimidines and Pyranothienopyridines with Anticipated Biological Activity. Available from: [Link].

-

NIH. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. Available from: [Link].

-

NIH. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Available from: [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of novel pyrido[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: potent and selective adenosine A3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

The 3-Amino-4-benzoyl-2-chloropyridine Scaffold: A Prospective Analysis for Next-Generation Kinase Inhibitors

An In-depth Technical Guide for Drug Development Professionals

Abstract

The substituted pyridine ring represents a cornerstone of modern medicinal chemistry, acting as a privileged scaffold in numerous approved therapeutic agents. Within this class, the 3-amino-2-chloropyridine core has demonstrated significant utility, most notably as a key intermediate in the synthesis of the non-nucleoside reverse transcriptase inhibitor, Nevirapine.[1] This guide presents a forward-looking analysis of a novel, uncharacterized derivative, 3-amino-4-benzoyl-2-chloropyridine , as a pharmacophore for drug design. By deconstructing its structural features and drawing parallels with established precursors, we outline a comprehensive strategy for its synthesis, biological evaluation, and optimization. This document serves as a roadmap for research teams aiming to explore this promising scaffold, particularly in the context of kinase inhibitor development, where the benzoyl moiety is a well-established pharmacophoric element.

Deconstructing the Pharmacophore: An Analysis of Functional Components

The therapeutic potential of this compound can be inferred by dissecting its core components. Each functional group offers distinct opportunities for interaction with biological targets, establishing a unique three-dimensional pharmacophore.

-

3-Amino Group: This primary amine is a critical hydrogen bond donor (HBD). In many kinase inhibitors, the aminopyridine motif serves as a "hinge-binder," forming crucial hydrogen bonds with the backbone amide residues of the kinase hinge region. This interaction is a primary anchor for orienting the inhibitor within the ATP-binding pocket.

-

2-Chloro Group: The chlorine atom at the 2-position serves multiple roles. Electronically, its inductive effect modulates the pKa of the pyridine nitrogen and the 3-amino group, influencing their protonation state and hydrogen bonding capacity at physiological pH. Sterically, it provides a vector for further chemical modification and can engage in halogen bonding or occupy small hydrophobic pockets. Its presence is crucial for regioselective synthesis strategies.[2]

-

Pyridine Ring: The aromatic pyridine core acts as a rigid scaffold, properly orienting the substituents for target engagement. The nitrogen atom within the ring is a hydrogen bond acceptor (HBA), offering an additional interaction point with the target protein.

-

4-Benzoyl Group: This is the key feature distinguishing this scaffold from simpler precursors like the 4-methyl analog used for Nevirapine.[1] The benzoyl group introduces several critical features:

-

Ketone Linker: The carbonyl group is a strong HBA.

-

Phenyl Ring: This provides a large, hydrophobic surface capable of engaging in π-π stacking, van der Waals, and hydrophobic interactions within the target's binding site.

-

Rotatable Bond: The bond between the pyridine and the benzoyl group allows for conformational flexibility, enabling the phenyl ring to adopt an optimal orientation to fit the topology of the binding pocket.

-

The combination of a hinge-binding aminopyridine and a flexible, interactive benzoyl moiety strongly suggests potential activity against protein kinases.

Caption: Key pharmacophoric features of the this compound scaffold.

Proposed Synthesis Strategy

While direct synthesis routes for this compound are not documented, a robust protocol can be extrapolated from established methods for related 2-chloropyridines.[1][3][4] The following multi-step synthesis is proposed as a logical and experimentally viable pathway.

Experimental Protocol: Synthesis of this compound

Causality: This pathway is designed for efficiency and regiochemical control. It begins with a commercially available picoline derivative and proceeds through a directed nitration, which is a common strategy for installing an amino precursor. Subsequent chlorination and functional group manipulations lead to the final product.

Step 1: Nitration of 2-Amino-4-picoline

-

Rationale: Nitration at the 3-position is required. Using 2-amino-4-picoline as a starting material can lead to challenges with regioselectivity.[1][4] A more controlled approach involves protecting the amine or using a different starting material, but for a discovery context, proceeding with a mixed-acid nitration and separating isomers is a common first step.

-

Procedure: a. Cool a stirred mixture of concentrated sulfuric acid (5 mL) to 0 °C. b. Slowly add 2-amino-4-picoline (1.0 g, 9.25 mmol). c. Add fuming nitric acid (2 mL) dropwise, maintaining the temperature below 10 °C. d. Allow the reaction to warm to room temperature and stir for 4-6 hours. e. Carefully pour the mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution. f. Extract the product (2-amino-4-methyl-3-nitropyridine) with ethyl acetate, dry over sodium sulfate, and purify by column chromatography.

Step 2: Sandmeyer Reaction to Introduce Chlorine

-

Rationale: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine to a chloride via a diazonium salt intermediate.

-

Procedure: a. Dissolve 2-amino-4-methyl-3-nitropyridine (1.0 g, 6.53 mmol) in 6M hydrochloric acid (10 mL). b. Cool the solution to 0 °C and add a solution of sodium nitrite (0.5 g, 7.25 mmol) in water (2 mL) dropwise. c. In a separate flask, prepare a solution of copper(I) chloride (0.8 g, 8.08 mmol) in 12M hydrochloric acid (5 mL). d. Slowly add the cold diazonium salt solution to the copper(I) chloride solution. e. Stir at room temperature for 2 hours, then heat to 60 °C for 30 minutes. f. Cool, extract with dichloromethane, wash with brine, dry, and purify to yield 2-chloro-4-methyl-3-nitropyridine.

Step 3: Benzylic Oxidation to Benzoyl Group

-

Rationale: The 4-methyl group must be converted to the desired benzoyl ketone. This is a challenging transformation. A more practical route would involve a cross-coupling reaction. Let's pivot the synthesis to a more modern and feasible approach starting from a different precursor.

Revised & Optimized Synthesis Strategy

Causality: A cross-coupling strategy offers superior control and avoids harsh oxidative conditions. This approach leverages a common intermediate and builds the benzoyl moiety using a well-established palladium-catalyzed reaction.

Caption: An optimized, cross-coupling-based workflow for the synthesis of the target scaffold.

Step 1: Weinreb Amide Formation from 2,4-Dichloronicotinic Acid

-

Procedure: React 2,4-dichloronicotinic acid with oxalyl chloride, followed by N,O-dimethylhydroxylamine to form the stable Weinreb amide.

Step 2: Grignard Reaction to form the Ketone

-

Procedure: Treat the Weinreb amide with phenylmagnesium bromide. The tetrahedral intermediate is stable until acidic workup, which cleanly affords (2,4-dichloropyridin-3-yl)(phenyl)methanone. The 4-chloro position is more reactive to nucleophilic substitution, but the Grignard reaction on the Weinreb amide at the 3-position should be feasible. Self-validation: The success of this step depends on the relative reactivity of the C4-Cl bond versus the Weinreb amide. If side reactions are prevalent, an alternative would be a Suzuki or Stille coupling with a suitable benzoyl precursor.

Step 3: Selective Nucleophilic Aromatic Substitution (SNAr)

-

Procedure: React the resulting ketone with a source of ammonia (e.g., sodium amide or ammonia in a sealed tube) to selectively displace the more activated 4-chloro group with an amino group. This step is challenging and may yield the 2-amino isomer as well.

Step 4 (Alternative to Step 3): Azide Introduction and Reduction

-

Procedure: A more controlled method is to react the dichloro-ketone with sodium azide to displace the 4-chloro group. The resulting azide is then reduced to the primary amine using a standard reducing agent like triphenylphosphine (Staudinger reaction) or catalytic hydrogenation. This two-step process often provides cleaner products than direct amination.

A Strategic Roadmap for Biological Evaluation

With a viable synthetic route, the next phase is to systematically evaluate the biological activity of the this compound scaffold.

Tier 1: Broad Kinase Panel Screening

-

Rationale: The pharmacophore strongly suggests kinase inhibition. A broad, commercially available kinase panel (e.g., 400+ kinases) will provide a rapid and comprehensive overview of the scaffold's selectivity profile. The goal is not just to find hits, but to understand the "anti-target" profile to proactively identify potential toxicity issues.

-

Methodology:

-

Submit the compound for screening at a single, high concentration (e.g., 10 µM).

-

Assay format is typically a radiometric (³³P-ATP) or fluorescence-based method measuring substrate phosphorylation.

-

Data is reported as Percent Inhibition relative to a control (e.g., Staurosporine).

-

Data Interpretation: Hits are typically defined as >50% or >75% inhibition. The resulting hit list will guide all subsequent efforts.

-

Tier 2: Dose-Response and IC₅₀ Determination

-

Rationale: For the most promising hits from Tier 1, determine the potency of inhibition.

-

Methodology:

-

Perform a serial dilution of the compound (e.g., 10-point, 3-fold dilution starting from 50 µM).

-

Run the kinase assay for each concentration in duplicate or triplicate.

-

Plot Percent Inhibition vs. log[Inhibitor] and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

-

| Hypothetical Screening Data | % Inhibition @ 10 µM | IC₅₀ (nM) | Kinase Family |

| Scaffold-001 | |||

| - Kinase A | 98% | 75 | Tyrosine Kinase |

| - Kinase B | 95% | 120 | Ser/Thr Kinase |

| - Kinase C | 81% | 850 | Tyrosine Kinase |

| - Kinase D | 25% | >10,000 | Lipid Kinase |

Tier 3: Cellular Activity and Mechanism of Action

-

Rationale: An IC₅₀ from a biochemical assay does not guarantee activity in a cellular context. Cell-based assays are critical to confirm target engagement and functional effect.

-

Protocol: Western Blot for Target Phosphorylation

-

Select a cell line where the target kinase is known to be active (e.g., a cancer cell line with a known activating mutation of "Kinase A").

-

Culture cells and treat with increasing concentrations of the inhibitor for 1-2 hours.

-

Lyse the cells and perform a Western blot using an antibody specific for the phosphorylated form of the kinase's substrate (or the kinase's autophosphorylation site).

-

Use an antibody for the total protein as a loading control.

-

Expected Result: A dose-dependent decrease in the phosphorylated protein signal, indicating successful target inhibition in a live cell.

-

Case Study: Lessons from the 3-Amino-2-chloro-4-methylpyridine Scaffold

The most successful application of the 3-amino-2-chloropyridine core is its role as a precursor to Nevirapine, an HIV reverse transcriptase inhibitor.[1][5] While the target is not a kinase, the chemistry and design principles are highly relevant. The synthesis of Nevirapine involves the coupling of 2-chloro-3-amino-4-picoline with a second heterocyclic fragment. This demonstrates that the 3-amino group is an effective nucleophile for building more complex structures, a key concept for library development around our novel benzoyl scaffold.

The success of the 4-methyl analog validates the utility of the 3-amino-2-chloropyridine core in creating biologically active molecules, providing a strong foundation of confidence for investigating new derivatives at the 4-position.

Conclusion and Future Directions